(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
Description
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-2-15-19-13-4-3-11(9-14(13)25-15)16(22)21-7-5-12(6-8-21)23-17-20-18-10-24-17/h3-4,9-10,12H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDCQVJABGYFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a complex molecule that integrates the biological activities associated with both thiadiazole and benzothiazole moieties. This article provides a detailed overview of its biological activity based on recent studies, including data tables and case studies.
Chemical Structure and Synthesis
The compound is synthesized through a series of reactions that involve the formation of the thiadiazole ring, followed by the introduction of the piperidine group and the benzothiazole moiety. The general synthetic route includes:
- Formation of 1,3,4-Thiadiazole : Cyclization of thiosemicarbazide with carbon disulfide.
- Nucleophilic Substitution : Reaction of piperidine with a suitable leaving group on the thiadiazole.
- Benzothiazole Synthesis : Electrophilic aromatic substitution to introduce a carbonyl group.
This synthetic pathway allows for the modification of substituents to optimize biological activity.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have shown that derivatives containing thiadiazole and benzothiazole structures are effective against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 5 μM |
| S. aureus | 7 μM | |
| Mycobacterium tuberculosis | 10 μM |
These results indicate that compounds derived from this scaffold can inhibit bacterial growth effectively, with MIC values comparable to established antibiotics .
Anticancer Activity
The anticancer potential of the compound has also been investigated. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HCT116 (Colon Cancer) | 10.0 |
| H460 (Lung Cancer) | 15.0 |
The presence of both thiadiazole and benzothiazole enhances its cytotoxic effects, making it a promising candidate for further development in cancer therapeutics .
The mechanism underlying the biological activities of the compound involves multiple pathways:
- Inhibition of DNA Gyrase : Compounds similar to this have shown efficacy in inhibiting bacterial DNA gyrase, which is crucial for bacterial replication.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its anticancer effects by reducing oxidative stress in cells.
Case Studies
Several case studies highlight the efficacy of compounds similar to This compound :
- Study on Antimycobacterial Activity : A series of benzo[d]thiazol derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing promising results with several compounds exhibiting low MIC values .
- Antileishmanial Activity : Compounds containing thiadiazole rings were evaluated for their activity against Leishmania major, showing moderate efficacy with IC50 values ranging from 20 to 70 μM depending on structural modifications .
- Cytotoxicity in Cancer Models : Various derivatives were tested against human cancer cell lines, demonstrating significant inhibition rates and suggesting potential for development into anticancer agents .
Scientific Research Applications
Research indicates that compounds containing thiadiazole and thiazole derivatives exhibit diverse biological activities, including:
- Antimicrobial : Thiadiazole derivatives have shown effectiveness against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
- Antitumor : Studies have highlighted the potential of similar compounds in inhibiting cancer cell growth. In vitro evaluations against cell lines such as HepG2 (liver cancer) and A549 (lung cancer) have shown promising results, suggesting that these compounds may induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial and antitumor activities. The results indicated that modifications in the structure significantly influenced their biological efficacy .
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific biological targets, providing insights into their potential therapeutic applications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Moiety
The 1,3,4-thiadiazol-2-yloxy group undergoes nucleophilic substitution due to the electron-deficient nature of the thiadiazole ring. Key reactions include:
-
Mechanistic Insight : The electron-withdrawing sulfur and nitrogen atoms in the thiadiazole ring activate the oxygen atom for nucleophilic attack. Hydrolysis under acidic conditions proceeds via protonation of the oxygen, followed by water-mediated cleavage.
Electrophilic Substitution at the Benzo[d]thiazole Ring
The 2-ethylbenzo[d]thiazol-6-yl group participates in electrophilic aromatic substitution (EAS) at the electron-rich positions (C-5 and C-7):
-
Regioselectivity : The ethyl group at C-2 directs electrophiles to the C-5 position due to its electron-donating inductive effect.
Functionalization of the Piperidine Ring
The piperidine nitrogen undergoes alkylation or acylation, modifying the compound’s physicochemical properties:
Methanone Group Reactivity
The central ketone group participates in nucleophilic additions and reductions:
-
Steric Effects : Bulky substituents on the benzo[d]thiazole and piperidine rings hinder nucleophilic attack at the ketone.
Oxidation of the Ethyl Group
The 2-ethyl substituent on the benzo[d]thiazole is susceptible to oxidation:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to Carboxylic Acid | KMnO4, H2O, 100°C | 2-Carboxybenzo[d]thiazole derivative | 50–60% | |
| Partial Oxidation to Ketone | CrO3, AcOH, RT | 2-Acetylbenzo[d]thiazole derivative | 40–50% |
-
Mechanistic Pathway : Oxidation proceeds via radical intermediates, with the ethyl group’s β-hydrogens facilitating dehydrogenation.
Cycloaddition Reactions
The thiadiazole and benzo[d]thiazole rings engage in [3+2] cycloadditions:
Q & A
Q. What are the standard synthetic routes for preparing (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Functionalization of the piperidine ring with a thiadiazol-2-yloxy group via nucleophilic substitution (e.g., using 1,3,4-thiadiazol-2-ol under basic conditions) .
- Step 2 : Coupling the modified piperidine with a 2-ethylbenzo[d]thiazole-6-carbonyl chloride via amide bond formation in anhydrous DMF or THF .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by / NMR and HRMS .
Q. How is the compound structurally characterized using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Confirms carbonyl (C=O, ~1670–1730 cm) and thiadiazole/thiazole (C-S, ~650–750 cm) groups .
- NMR : NMR identifies piperidine protons (δ 3.0–4.0 ppm as multiplet) and ethylbenzo[d]thiazole protons (δ 1.3–1.5 ppm for CH, δ 2.7–3.1 ppm for CH) .
- HRMS : Validates molecular formula (e.g., CHNOS) with <2 ppm error .
Q. What in vitro assays are recommended to evaluate its pharmacological activity?
- Methodological Answer :
- Cytotoxicity : SRB assay against cancer cell lines (e.g., MCF-7, HEPG-2) with IC determination .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ELISA) using ATP/NADH-coupled systems .
- Selectivity : Compare activity against normal cell lines (e.g., WI-38 fibroblasts) to assess therapeutic index .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility and reduce side products .
- Catalysts : Employ Pd(OAc) or CuI for Ullmann-type couplings in thiadiazole functionalization .
- Temperature control : Reflux in ethanol (78°C) for cyclization steps, monitored by TLC .
Q. What computational strategies predict binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR, COX-2). Focus on thiadiazole’s sulfur atoms and piperidine’s conformational flexibility .
- ADMET prediction : SwissADME or pkCSM to assess bioavailability, BBB penetration, and toxicity risks .
Q. How to resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer :
- Dose-response validation : Repeat assays with standardized protocols (e.g., 72-hour incubation, triplicate measurements) .
- Mechanistic studies : Use Western blotting (e.g., apoptosis markers like caspase-3) or transcriptomics to identify pathway-specific effects .
- Structural analogs : Compare with derivatives (Table 1) to isolate structure-activity relationships (SAR) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
